molecular formula C9H11N3O B13317425 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13317425
M. Wt: 177.20 g/mol
InChI Key: XRXASGYGTAHPRY-UHFFFAOYSA-N
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Description

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine typically involves the reaction of ethyl hydrazine with furan-2-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole oxides, while reduction can yield reduced pyrazole derivatives. Substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)-1H-pyrazol-5-amine: Similar structure but lacks the ethyl group.

    4-Methyl-3-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of an ethyl group.

    4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

4-Ethyl-3-(furan-2-YL)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl group and the furan ring. This combination of structural features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-ethyl-5-(furan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-2-6-8(11-12-9(6)10)7-4-3-5-13-7/h3-5H,2H2,1H3,(H3,10,11,12)

InChI Key

XRXASGYGTAHPRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=CO2

Origin of Product

United States

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